Product packaging for Selenious acid(Cat. No.:CAS No. 7783-00-8)

Selenious acid

Cat. No.: B038909
CAS No.: 7783-00-8
M. Wt: 128.99 g/mol
InChI Key: MCAHWIHFGHIESP-UHFFFAOYSA-N
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Description

Selenious acid (H₂SeO₃) is a fundamental inorganic selenium compound of significant importance in biochemical and synthetic research. It serves as a key precursor for the synthesis of various selenium-containing compounds and nanoparticles. In cell culture, it is an essential component of selenocysteine, the 21st amino acid, and is therefore critical for the expression and function of selenoproteins, including glutathione peroxidases, thioredoxin reductases, and iodothyronine deiodinases. These enzymes are vital for mitigating oxidative stress, regulating redox homeostasis, and controlling thyroid hormone metabolism. Researchers utilize this compound to study selenium deficiency and its impact on cellular processes, as well as to supplement media for the optimal growth of certain eukaryotic cells. Its mechanism of action in these contexts is primarily through its bioreduction to hydrogen selenide (H₂Se), which is subsequently incorporated into selenophosphate, the active selenium donor for selenocysteine biosynthesis. Beyond biochemistry, this compound finds application in materials science as a precursor for depositing selenium and selenide thin films, and in analytical chemistry as a reagent. This product is offered as a high-purity solid to ensure reproducibility and reliability in your experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2O3Se<br>H2SeO3 B038909 Selenious acid CAS No. 7783-00-8

Properties

IUPAC Name

selenous acid
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InChI

InChI=1S/H2O3Se/c1-4(2)3/h(H2,1,2,3)
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InChI Key

MCAHWIHFGHIESP-UHFFFAOYSA-N
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Canonical SMILES

O[Se](=O)O
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Molecular Formula

H2SeO3, H2O3Se
Record name SELENIOUS ACID
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DSSTOX Substance ID

DTXSID9024300
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Molecular Weight

128.99 g/mol
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Physical Description

Selenious acid appears as colorless solid, transparent, colorless crystals. Used as a reagent for alkaloids and as an oxidizing agent. Isotope is used in labeling radiopharmaceuticals. (EPA, 1998), Deliquescent solid; [Merck Index] Colorless or white hygroscopic solid; [HSDB] Colorless or white odorless crystalline solid; [MSDSonline], Solid, COLOURLESS HYGROSCOPIC CRYSTALS.
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Solubility

soluble, 90 parts/100 parts water @ 0 °C; 400 parts @ 90 °C, Very sol in alcohol; insol in ammonia, 167 g/100 cc water @ 20 °C, Solubility in water, g/100ml at 20 °C: 167
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Density

3.004 at 59 °F (EPA, 1998) - Denser than water; will sink, 3.004 @ 15 °C/4 °C, 3.0 g/cm³
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Vapor Pressure

2 mmHg at 59 °F (EPA, 1998), 2 mm Hg at 15 °C; 4.5 mm Hg at 35 °C; 7 mm Hg at 40.3 °C, Vapor pressure, Pa at 15 °C: 266
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Color/Form

White hygroscopic crystals., Transparent, colorless, crystals., Hexagonal prisms.

CAS No.

7783-00-8, 14124-67-5
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Melting Point

Decomposes at 158 °F (EPA, 1998), 70 °C with decomposition.
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Fundamental Chemical Reactivity and Mechanistic Investigations of Selenious Acid

Redox Chemistry and Electron Transfer Pathways

Selenious acid exhibits a rich redox chemistry, capable of acting as both an oxidizing and, less commonly, a reducing agent, depending on the reaction conditions and the nature of the co-reactants. Its selenium center, with an oxidation state of +4, allows for both reduction to lower oxidation states (e.g., elemental selenium, selenide) and oxidation to higher states (e.g., selenic acid).

Mechanisms of this compound as an Oxidizing Agent

As an oxidizing agent, this compound accepts electrons, leading to a decrease in the oxidation state of selenium. While moderately oxidizing in nature, its reactions can be kinetically slow fishersci.ca. A classic example of its oxidizing capability is the reaction with sulfur dioxide (SO₂), where this compound oxidizes SO₂ to sulfuric acid (H₂SO₄) while being reduced to elemental selenium (Se). This reaction is represented as: H₂SeO₃ + 2 SO₂ + H₂O → Se + 2 H₂SO₄ nih.gov. In organic synthesis, this compound is employed for the oxidation of various organic substrates, including the formation of 1,2-dicarbonyl compounds fishersci.ca. In biological contexts, this compound can interact with and oxidize free sulfhydryl (-SH) groups present on cell membranes, converting them into disulfide (S-S) bonds nih.gov.

Mechanisms of this compound Reduction to Elemental Selenium or Selenide (B1212193)

The reduction of this compound can proceed through various pathways, yielding elemental selenium (Se(0)) or selenide (Se(-II)), depending on the reducing agent and environmental conditions.

Reduction to Elemental Selenium (Se(0)) :

Chemical Reduction : Beyond sulfur dioxide, this compound can be reduced to elemental selenium by various chemical agents. For instance, 2-mercaptoethanol (B42355) reduces this compound to elemental selenium in a two-stage process in water. The initial stage involves nucleophilic attack by the thiolate (RS⁻) on the Se(IV) intermediate easychem.org. Sodium dithionite (B78146) (Na₂S₂O₄) also effectively reduces this compound in weakly acidic solutions, leading to the rapid precipitation of red amorphous selenium fishersci.co.uk.

Biological Reduction : In biological systems, microorganisms such as Frankia and Bacillus subtilis are known to detoxify selenite (B80905) (the anionic form of this compound) by reducing it to elemental red selenium nanospheres fishersci.atbibliotekanauki.pl. This biotransformation is an effective detoxification and assimilation process.

Reduction to Selenide (Se(-II)) :

In biological systems, this compound is a crucial source of selenium and undergoes metabolic reduction. It is converted into hydrogen selenide (H₂Se), which then serves as a precursor for the incorporation of selenium into essential selenoproteins nih.govwikipedia.orgnsf.gov. This multi-step reduction process is often facilitated by thiol-containing compounds like glutathione (B108866) (GSH). The selenite ion (SeO₃²⁻) reacts with reduced glutathione to produce both elemental selenium and selenide nsf.gov.

Electrochemical Reduction Mechanisms of this compound

The electrochemical reduction of this compound is a complex process, highly dependent on the electrode material and solution conditions. It typically involves multi-electron transfer pathways leading to the deposition of elemental selenium or the formation of selenide.

The reduction can occur via a four-electron pathway, directly generating elemental selenium (Se(0)) on the electrode surface, or a six-electron pathway, which produces selenide (Se(-II)) that is subsequently converted to Se(0) researchgate.net. On a mercury dropped electrode, the electrochemical reduction of this compound has been observed to proceed via an E-X-E mechanism researchgate.net. Voltammetric studies are often employed to determine the specific potential ranges at which these reduction processes occur wikipedia.orgmdpi.com. For instance, on gold, silver, and copper electrodes, the reduction of this compound is a complex process influenced by the substrate wikipedia.orgmdpi.com.

A key finding in electrochemical deposition is that the four-electron pathway, which results in surface-limited deposition of an insulative amorphous Se(0) layer at temperatures below 70°C, can be made continuous by increasing the solution temperature to 80°C. At this elevated temperature, the deposited Se(0) forms in a conductive crystalline phase, enabling sustained reduction on the electrode surface researchgate.net. Furthermore, deposited selenium can itself be further reduced to hydrogen selenide electrochemically nih.gov.

Kinetics and Reaction Mechanisms in Oxidation Processes

The kinetics and mechanisms of oxidation reactions involving this compound are crucial for understanding its reactivity and optimizing its use in various applications.

The oxidation of organic substrates by this compound often involves intricate mechanistic steps. A well-studied example is the oxidation of narceine (B1202650) by this compound in sulfuric acid medium. In this reaction, the reactive species is identified as protonated this compound nih.govnih.govnih.gov. The mechanism involves the preferential cleavage of the methylenedioxy ring of narceine. This proceeds through the reaction of the protonated this compound with an oxygen atom of the cyclic group, followed by the elimination of water. The resulting oxonium ion is then neutralized by ring opening in a concerted mechanism involving water reacting at the methylene (B1212753) group. This sequence leads to the formation of an organometallic intermediate, a selenite, and a hemiacetal nih.govnih.govnih.gov. The final stage involves the protonation of the selenium-oxygen double bond, which triggers an acidolysis reaction via a synchronous mechanism involving five electron shifts, ultimately yielding selenium (II) hydroxide (B78521), an ortho-quinone, and formaldehyde (B43269) nih.govnih.govnih.gov.

This compound (Se(IV)) reacts with hydrogen peroxide (H₂O₂) to form selenic acid (H₂SeO₄), where selenium is oxidized to its +6 oxidation state nsf.gov. A proposed intermediate in this oxidation is peroxyselenous acid (HOOSeO₂H) nsf.gov. The rate of this oxidation is notably enhanced at lower pH values, where this compound is the predominant selenium species wikipedia.org.

Acid-Base Equilibria and Speciation Dynamics in Aqueous Solutions

This compound is a diprotic weak acid, meaning it can donate two protons in a stepwise manner when dissolved in water. This characteristic leads to distinct speciation forms depending on the pH of the solution, influencing its chemical behavior and interactions.

Dissociation Constants and Proton Release Dynamics

The dissociation of this compound occurs in two stages, each characterized by a specific acid dissociation constant (pKa). The first dissociation involves the release of one proton, forming the hydrogen selenite ion (HSeO₃⁻), while the second dissociation involves the release of the second proton, yielding the selenite ion (SeO₃²⁻).

The pKa values for this compound are well-established:

pKa1: 2.62 lardbucket.orglardbucket.orgcolostate.edulibretexts.org

pKa2: 8.32 lardbucket.orglardbucket.orgcolostate.edulibretexts.org

These values indicate that this compound is a stronger acid in its first dissociation compared to its second. The equilibrium reactions can be represented as follows:

H₂SeO₃ (aq) ⇌ H⁺ (aq) + HSeO₃⁻ (aq) (Ka1) HSeO₃⁻ (aq) ⇌ H⁺ (aq) + SeO₃²⁻ (aq) (Ka2)

The dissociation constants are critical for understanding the proton release dynamics and the predominant form of selenium(IV) in solution at varying pH levels.

Table 1: Dissociation Constants of this compound at 25°C

SpeciesEquilibrium ReactionKa ValuepKa Value
First DissociationH₂SeO₃ ⇌ H⁺ + HSeO₃⁻2.4 × 10⁻³ lardbucket.orglardbucket.orglibretexts.org2.62 lardbucket.orglardbucket.orgcolostate.edulibretexts.org
Second DissociationHSeO₃⁻ ⇌ H⁺ + SeO₃²⁻4.8 × 10⁻⁹ lardbucket.orglardbucket.orglibretexts.org8.32 lardbucket.orglardbucket.orgcolostate.edulibretexts.org

Influence of pH on this compound Speciation

The speciation of selenium(IV) in aqueous solutions is highly dependent on pH, transitioning between the undissociated acid and its anionic forms. At different pH ranges, specific forms of this compound dominate the solution:

Acidic pH (e.g., pH < 2.62): In strongly acidic conditions, the neutral, undissociated this compound (H₂SeO₃) is the predominant species researchgate.net.

Moderately Acidic to Near-Neutral pH (e.g., pH 2.62 - 8.32): As the pH increases into this range, the hydrogen selenite anion (HSeO₃⁻) becomes the dominant form. For instance, at pH 5 and 6, HSeO₃⁻ is the primary species researchgate.net.

Basic pH (e.g., pH > 8.32): In alkaline conditions, the fully deprotonated selenite ion (SeO₃²⁻) is the most prevalent species researchgate.net. At pH 7, while HSeO₃⁻ is still dominant, approximately 10% of SeO₃²⁻ is also present researchgate.net.

This pH-dependent speciation is crucial for understanding the environmental mobility, bioavailability, and reactivity of selenium(IV) in various natural and industrial processes.

Table 2: Influence of pH on this compound Speciation

pH RangeDominant Species
< 2.62H₂SeO₃ (this compound) researchgate.net
2.62 - 8.32HSeO₃⁻ (Hydrogen Selenite) researchgate.net
> 8.32SeO₃²⁻ (Selenite Ion) researchgate.net

Coordination Chemistry and Complex Formation

The selenite ion (SeO₃²⁻), a deprotonated form of this compound, plays a significant role in coordination chemistry due to its ability to act as a ligand and form complexes with various metal ions. This complex formation can profoundly influence the solubility, transport, and reactivity of both selenium and the interacting metal ions.

Formation of Selenite Complexes with Metal Ions

Selenite ions have been observed to form coordination complexes with several metal ions. Research indicates that the selenite ion can coordinate with divalent metal ions such as cadmium(II) (Cd(II)) and lead(II) (Pb(II)), typically forming 1:1 complexes rsc.org. Additionally, the formation of coordination complexes between selenite and zinc ions has been reported rsc.org. The ability of selenite to coordinate with metal ions is a key aspect of its chemical activity, influencing its role in various chemical and biological systems. For example, the selenite ion is known to mediate the toxic effects of heavy metals, including arsenic(III) (As(III)) and mercury(II) (Hg(II)), through complexation or other interactions rsc.org.

Table 3: Metal Ions Reported to Form Selenite Complexes

Metal IonComplexation Observation
Cadmium(II) (Cd(II))Forms 1:1 coordination complexes with selenite rsc.org.
Lead(II) (Pb(II))Forms 1:1 coordination complexes with selenite rsc.org.
Zinc (Zn(II))Forms coordination complexes with selenite rsc.org.

Advanced Synthetic Methodologies and Material Science Applications Utilizing Selenious Acid As a Precursor

Synthesis of Selenium Nanoparticles (SeNPs) from Selenious Acid Precursors

The synthesis of selenium nanoparticles (SeNPs) frequently employs this compound as a primary selenium source due to its reactivity and the ease with which selenium in the Se(IV) oxidation state can be reduced to elemental selenium (Se⁰). The reduction of selenium compounds, including this compound, is a common and straightforward method for synthesizing SeNPs rsc.orgijert.org.

Chemical Reduction Synthesis Pathways for SeNPs

Chemical reduction is a widely adopted technique for synthesizing SeNPs, involving the dissolution of selenium precursors like this compound in a solvent, followed by the addition of a reducing agent mdpi.com. This process converts selenium ions (Se⁴⁺) into elemental Se⁰, which then nucleates to form SeNPs mdpi.com. This method allows for precise control over reaction parameters such as pH, temperature, and concentration mdpi.com.

Various chemical reducing agents are employed to facilitate the reduction of this compound to SeNPs, each influencing the reaction kinetics and the properties of the resulting nanoparticles.

Ascorbic Acid (Vitamin C) : Ascorbic acid is a commonly used and suitable reductant for the synthesis of SeNPs, particularly for biomedical applications due to its biocompatibility mdpi.comnih.govunideb.huplos.orgnih.govmdpi.com. The reaction of this compound with ascorbic acid in water, often in the presence of stabilizing agents, leads to the formation of stable SeNPs rsc.orgnih.govmdpi.com. For instance, SeNPs with an average size of approximately 24 nm were formed using hyperbranched polysaccharide as a stabilizer rsc.org. Optimal parameters for synthesis with this compound and ascorbic acid have been reported, such as 0.12 mol/L selenic acid and 0.95 mol/L ascorbic acid plos.org.

Hydrazine (B178648) Hydrate (B1144303) : Hydrazine hydrate (N₂H₄·H₂O) is another effective reducing agent. When selenium tetrachloride (SeCl₄) is used as a starting material, it dissolves in water to produce this compound, which can then be reduced by hydrazine hydrate rsc.orgnih.gov. The reduction potential of Se⁴⁺/Se is 0.74 eV, and that of N₂H₄·H₂O/N₂ is -1.16 eV, resulting in a favorable electrode potential of 1.9 eV for the reaction rsc.orgnih.gov. This method has been used to obtain SeNPs ranging from 5–25 nm in size under microwave irradiation rsc.org.

Glucose : Glucose acts as a reducing agent to convert this compound into SeNPs nih.gov. Studies have shown that glucose can effectively reduce this compound, leading to the formation of spherical SeNPs with sizes ranging from 20–80 nm nih.gov.

Sulfur Dioxide (SO₂) : Dilute sulfur dioxide solution can also serve as a mild reducing agent for this compound rsc.orgunideb.hu. This compound, being a strong oxidizing agent, is readily reduced by SO₂ rsc.org. This method, often combined with stabilizers like sodium dodecyl sulfate (B86663) (SDS), can produce SeNPs with particle sizes varying from 30 nm to 200 nm depending on reaction time rsc.orgunideb.hu.

Other reducing agents mentioned include sodium borohydride (B1222165) (NaBH₄), glutathione (B108866), cysteine, sodium metabisulfite, sodium thiosulfate, and titanium(III) chloride ijert.orgmdpi.comnih.govunideb.hunih.govgoogle.com. The choice of reducing agent can influence the morphology of the SeNPs, with different agents leading to rods, spheres, or cubes researchgate.net.

Stabilizing agents play a crucial role in controlling the size, morphology, and preventing the aggregation of SeNPs, thereby ensuring their stability in colloidal solutions rsc.orgnih.govplos.orgmdpi.comrjptonline.orgrsc.org.

Common stabilizing agents include:

Surfactants (e.g., SDS, CTAB) : Sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB) are commonly used surfactants rsc.orgnih.gov. SDS, for instance, has been used with this compound and SO₂ to control particle size, yielding particles from 30 nm to 200 nm rsc.org.

Polymers and Polysaccharides (e.g., Polyvinyl Alcohol (PVA), Polyvinylpyrrolidone (PVP), Carboxymethyl Cellulose, Chitosan, Hyperbranched Polysaccharide) : These agents prevent aggregation and can influence the morphology of the nanoparticles rsc.orgnih.govunideb.huplos.orgnih.govmdpi.com.

Hyperbranched polysaccharide has been shown to yield highly stable SeNPs (stable for over a month) with an average size of about 24 nm when used with ascorbic acid and this compound rsc.org.

Polyvinyl alcohol (PVA) has been used as a stabilizing agent in the reduction of sodium selenite (B80905) by ascorbic acid, resulting in SeNPs with an average particle size of 70 nm rsc.org.

Chitosan (CS) is a biocompatible, non-immunogenic, non-toxic, and biodegradable polysaccharide often used as a stabilizer nih.govunideb.hu. Chitosan-modified SeNPs (CS-SeNPs) synthesized from this compound and ascorbic acid have been reported to be around 50 nm in size and spherical nih.gov.

Bovine serum albumin (BSA) and water-soluble polymers are also used to prevent aggregation nih.gov.

Other Stabilizers : Folic acid and neonol (oxyethylated alkylphenol) are additional examples. Neonol, for instance, has been used to stabilize SeNPs, resulting in stable particles with a radius of 15 nm plos.org.

The concentration of the stabilizing agent is a critical parameter, influencing nanoparticle surface properties and stability rjptonline.org. Higher concentrations of selenium precursors generally lead to larger particle sizes and decreased stability, emphasizing the importance of stabilizers in controlling growth and preventing agglomeration rjptonline.org.

Biogenic (Green) Synthesis of SeNPs from this compound

Biogenic synthesis, also known as green synthesis, offers an environmentally friendly, cost-effective, and less toxic alternative to conventional chemical and physical methods for producing SeNPs nih.govrsc.orgfrontiersin.orgencyclopedia.pubmdpi.comscispace.comscienceopen.comtums.ac.ir. This approach leverages the reducing and stabilizing properties of biological systems. This compound, along with other selenium precursors like sodium selenite, is commonly used in these methods encyclopedia.pubmdpi.com.

Plant extracts are rich in bioactive compounds such as polyphenols, flavonoids, carbohydrates, alkaloids, tannins, proteins, and triterpenoids, which act as natural reducing and capping agents for the synthesis of SeNPs from this compound rsc.orgnih.govrsc.orgscispace.comscienceopen.comtums.ac.irbio-integration.org.

Mechanism : The phytochemicals present in plant extracts facilitate the reduction of soluble selenium ions (Se⁴⁺ from this compound) into elemental selenium (Se⁰) nanoparticles rsc.orgscienceopen.combio-integration.org. These biomolecules also act as capping agents, preventing agglomeration and providing functional groups that can impart unique biological properties to the nanoparticles rsc.orgnih.govrsc.orgencyclopedia.pubmdpi.comscienceopen.combio-integration.org.

Process : Typically, a plant extract is prepared and then mixed with a this compound solution. The mixture is stirred at room temperature for a specific period (e.g., 12–72 hours), during which the color change of the solution (often to red, red-orange, or orange) indicates the formation of SeNPs encyclopedia.pubmdpi.comscispace.comscienceopen.combio-integration.org.

Examples : Numerous plant extracts have been successfully employed for SeNP synthesis, including fenugreek extract, Cassia auriculata extract rsc.org, Vitis vinifera fruits (grapes) nih.gov, Diospyros montana bark extract scispace.com, M. emarginata (acerola cherry), A. cepa (onion), and G. amygdalinum (boldo) mdpi.com, Withania somnifera (Ashwagandha) leaves extract, and Zingiber officinale (ginger) extract rsc.org. The presence of compounds like glucose and fructose (B13574) in extracts (e.g., Vitis vinifera) contributes to their reducing capabilities nih.gov.

Microorganisms, including bacteria and fungi, are highly efficient in transforming selenium compounds into SeNPs, offering a sustainable and eco-friendly route for their production mdpi.comfrontiersin.orgencyclopedia.pubmdpi.comscienceopen.comtums.ac.irnih.gov.

Bacterial Synthesis : Many bacterial strains possess the ability to reduce toxic selenium oxyanions (like selenite, which can be derived from this compound) to less toxic elemental selenium, forming SeNPs frontiersin.orgencyclopedia.pubmdpi.comscienceopen.comnih.gov. This biotransformation can occur under both aerobic and anaerobic conditions frontiersin.org.

Mechanism : The intracellular mechanism typically involves the transport of selenium oxyanions into the bacterial cell, their reduction by bacterial enzymes to Se⁰, and subsequent assembly into SeNPs, which can then be released from the cell mdpi.com.

Examples : Bacillus cereus nih.govmdpi.com, Bacillus sp. MSh-1 nih.gov, Bacillus megaterium nih.gov, Streptomyces minutiscleroticus nih.gov, Zooglea ramigera nih.gov, Lactobacillus casei ATCC 393 frontiersin.org, Bacillus mycoides SeITE01, and Stenotrophomonas maltophilia SeITE02 nih.gov are examples of bacteria reported to synthesize SeNPs. The size of bacterially synthesized SeNPs typically ranges from 50–400 nm frontiersin.orgnih.gov.

Fungal Synthesis : Fungi are also effective in synthesizing SeNPs, utilizing either fungal cells or fungal extracts frontiersin.orgencyclopedia.pubmdpi.comscienceopen.com.

Mechanism : Enzymes, polysaccharides, and proteins within fungal extracts or cells act as reducing agents, converting selenium ions into nanoparticles scienceopen.com.

Advantages : Fungi-mediated synthesis is considered eco-friendly, affordable, and capable of high yields scienceopen.com.

Biogenic synthesis methods are advantageous due to their simplicity, low cost, and the production of SeNPs with enhanced biocompatibility and diverse biological properties nih.govrsc.orgfrontiersin.orgencyclopedia.pubmdpi.comscispace.comscienceopen.comtums.ac.ir.

Synthesis of Organoselenium Compounds and Derivatives

Organoselenium compounds, characterized by carbon-to-selenium chemical bonds, are increasingly important in various fields, including synthetic and medicinal chemistry, and material science rsc.orgresearchgate.netscilit.comwikipedia.org. This compound and its derivatives are instrumental in their synthesis. For instance, selenols (R-SeH), the selenium equivalents of alcohols and thiols, are a versatile class of molecules that undergo a broad array of transformations and have significant applications in chemical sciences and biology scilit.comwikipedia.org.

Development of Acid Selenites as Novel Selenium Precursors for Quantum Dots

Acid selenites (R–O–SeOOH), derived from this compound, have emerged as novel and sustainable selenium precursors for the synthesis of quantum dots (QDs), particularly cadmium selenide (B1212193) (CdSe) QDs researchgate.netnih.gov. These precursors can be produced at room temperature through reactions with various alcohols, and their structures have been confirmed using ¹H NMR researchgate.netnih.gov. The use of acid selenites facilitates the generation of high-quality CdSe nanocrystals with narrow size distribution in the zinc-blend structure, exhibiting controlled optical properties researchgate.netnih.gov.

Research indicates that the nature of the Se-precursor influences the nanoparticle surface structure and, consequently, the optical properties of the QDs researchgate.netnih.gov. Acid selenites with smaller alkyl chains generally lead to more controlled QD morphology, while those with larger alkyl chains can result in slightly higher quantum yields researchgate.netnih.gov. This approach offers a more sustainable alternative to current selenium precursors due to its chemical stability, cost-effectiveness, and the use of less toxic reactants researchgate.netnih.gov.

Synthesis of this compound Salts (e.g., Ammonium (B1175870) Selenite, Sodium Selenite) for Research Applications

This compound is a direct precursor for the synthesis of various selenite salts, such as sodium selenite (Na₂SeO₃) and ammonium selenite ((NH₄)₂SeO₃) google.commdpi.comijert.orggoogle.com. These salts are widely utilized in research, particularly as selenium sources for the preparation of selenium nanoparticles (SeNPs) and other selenium-containing materials google.commdpi.comijert.orgnih.gov.

For example, sodium selenite is a commonly employed precursor in the chemical reduction method for synthesizing SeNPs mdpi.comijert.orgnih.govrsc.org. In this process, sodium selenite is dissolved in a solvent and then reduced to elemental selenium (Se⁰) by various reducing agents, such as sodium borohydride (NaBH₄) or ascorbic acid mdpi.comijert.orgnih.govrsc.org. This method allows for precise control over reaction parameters like pH, temperature, and concentration, making it suitable for both small-scale research and larger industrial production mdpi.com.

The synthesis of selenium nanoparticles using sodium selenite as a precursor and titanium(III) chloride as a reducing agent in an acidic medium at room temperature has been reported to yield selenium nanoparticles in a size range of 40-90 nm ijert.orgresearchgate.net. These nanoparticles exhibit properties such as high photoconductivity and catalytic activity, making them suitable for various applications ijert.org.

Table 1: Examples of this compound Salts and Their Applications

Compound NameChemical FormulaCommon Research Application
Sodium SeleniteNa₂SeO₃Precursor for Selenium Nanoparticles (SeNPs)
Ammonium Selenite(NH₄)₂SeO₃Selenium source in material synthesis

This compound in Advanced Material Fabrication Research

This compound plays a crucial role in the research and development of advanced materials, particularly in the synthesis of semiconductors, photovoltaic materials, and quantum dots.

Precursor Roles in Semiconductor and Photovoltaic Material Synthesis

This compound is a key raw material in the electronics industry for semiconductor manufacturing and photovoltaic cells pmarketresearch.com. It serves as a selenium source for synthesizing various metal selenides, which are important semiconductor materials google.com. For instance, this compound or soluble selenites can be used to synthesize selenides of metals like zinc, cadmium, lead, manganese, cobalt, nickel, copper, silver, antimony, or bismuth in aqueous solutions google.com. This liquid-phase reaction method offers advantages such as lower reaction temperatures, simpler equipment, and cost-effective raw materials, overcoming challenges associated with high temperatures and toxic materials in conventional synthesis methods google.com.

In photovoltaic applications, this compound is indirectly involved through the use of selenium-based compounds. For example, selenium telluride (SeTe) is used in phase-change memory devices, and investments in renewable energy are increasing the demand for selenium-based thin-film solar cells pmarketresearch.com. Copper indium gallium selenide (CIGS) is another multi-component compound semiconductor material used in thin-film photovoltaics, with efficiencies reaching up to 25% for cells ajol.info. While specific direct pathways from this compound to CIGS are not detailed in the provided information, its role as a fundamental selenium precursor is implied in the broader context of selenium-containing semiconductor materials.

Application in Quantum Dot Synthesis and Property Modulation

This compound and its derivatives are directly employed in the synthesis of various types of quantum dots (QDs), particularly elemental selenium quantum dots (SeQDs) and cadmium selenide (CdSe) QDs researchgate.netnih.govgoogle.comacs.orgfrontiersin.org. The ability to control the size, composition, and architecture of QDs is critical for modulating their optoelectronic properties nih.gov.

In the synthesis of CdSe QDs, acid selenites (derived from this compound) are used as novel selenium precursors, enabling the production of high-quality nanocrystals with controlled optical properties and narrow size distribution researchgate.netnih.gov. Different alkyl chain lengths in acid selenites can influence the morphology and quantum yield of the resulting QDs researchgate.netnih.gov.

Furthermore, this compound (H₂SeO₃) can serve as a raw material for the solvothermal-assisted sol-gel synthesis of elemental selenium quantum dots (SeQDs) acs.org. This method allows for the creation of fluorescent SeQDs with specific properties. The optical properties of semiconductor QDs, including absorption and emission, are influenced by their dimensions, a phenomenon known as the quantum size effect nih.govuea.ac.uk. This effect occurs when the semiconductor's size is smaller than the exciton (B1674681) Bohr radius, typically below 10 nm, leading to a quantized bandgap and altered optical characteristics nih.govuea.ac.uk. Research efforts are focused on developing simple methods to synthesize different Se QD allotropes and understanding their growth mechanisms and microstructures to control their physical properties acs.org.

Table 2: Quantum Dot Synthesis Parameters and Properties

Quantum Dot TypeSelenium PrecursorSynthesis MethodKey Property/FindingCitation
CdSe QDsAcid Selenites (R–O–SeOOH)Room temperature reaction with alcoholsHigh-quality nanocrystals, narrow size distribution, controlled optical properties researchgate.netnih.gov
Elemental SeQDsThis compound (H₂SeO₃)Solvothermal-assisted sol-gelFluorescent SeQDs, average size 3–8 nm, trigonal crystal structure acs.orgacs.org
CdSe QDsSodium Selenite (Na₂SeO₃)One-pot aqueous methodFluorescent nanoparticles, controllable size (1.6-2.9 nm), cubic zinc blende structure researchgate.net

Biochemical and Molecular Mechanisms of Selenious Acid in Biological Systems Research

Metabolic Pathways and Biotransformation of Selenious Acid

This compound (H₂SeO₃), once in a biological system, is rapidly converted into various metabolites through a series of reduction and enzymatic reactions. The central pathway involves its transformation into the key intermediate, hydrogen selenide (B1212193), which serves as the precursor for the synthesis of the 21st proteinogenic amino acid, selenocysteine (B57510), and its subsequent incorporation into vital selenoproteins.

Reduction to Hydrogen Selenide (H₂Se)

The initial and crucial step in the metabolism of this compound (as the selenite (B80905) ion, SeO₃²⁻, at physiological pH) is its reduction to hydrogen selenide (H₂Se). nih.gov This multi-electron reduction from the Se(IV) oxidation state to Se(-II) is primarily facilitated by intracellular thiol-containing compounds, most notably glutathione (B108866) (GSH). nih.govpatsnap.com

The reaction proceeds through several intermediate steps:

Selenite first reacts with GSH to form selenodiglutathione (B1680944) (GS-Se-SG). nih.govnih.gov

In the presence of excess GSH, GS-Se-SG is further reduced to glutathioselenol (GSSeH). nih.gov

GSSeH can then be reduced by another molecule of GSH to yield hydrogen selenide (H₂Se). nih.gov

Alternatively, this reduction can be carried out enzymatically by the thioredoxin and glutaredoxin systems. nih.govmdpi.com Specifically, enzymes like thioredoxin reductase can directly reduce selenite to hydrogen selenide. nih.gov H₂Se is a highly reactive and toxic compound, and its intracellular concentration is tightly regulated. nih.govuoregon.edu At physiological pH, it exists predominantly as the hydroselenide anion (HSe⁻). nih.govrsc.org

Key Molecules in the Reduction of Selenite to Hydrogen Selenide

MoleculeRole in the PathwayReference
Selenite (SeO₃²⁻)The initial form of this compound in biological systems. nih.gov
Glutathione (GSH)A major intracellular thiol that acts as a reducing agent. nih.govpatsnap.com
Selenodiglutathione (GS-Se-SG)An intermediate formed from the reaction of selenite and GSH. nih.govnih.gov
Hydrogen Selenide (H₂Se)The final reduced product, serving as the selenium source for selenoprotein synthesis. nih.govnih.gov
Thioredoxin ReductaseAn enzyme that can directly reduce selenite. nih.gov

Conversion to Selenophosphate

Hydrogen selenide is the direct selenium donor for the synthesis of selenophosphate (SePO₃³⁻), the activated form of selenium required for selenocysteine biosynthesis. nih.govnih.gov This reaction is an ATP-dependent process catalyzed by the enzyme selenophosphate synthetase (SPS). nih.govnih.gov In humans, the enzyme responsible for this conversion is Selenophosphate Synthetase 2 (SPS2). nih.govplos.org The interaction between the enzyme that produces H₂Se (selenocysteine lyase) and SPS is believed to be crucial to safely channel the toxic H₂Se intermediate.

Incorporation into Selenoproteins via Selenocysteine Biosynthesis

The selenium from selenophosphate is ultimately incorporated into proteins as the amino acid selenocysteine (Sec). nih.gov Unlike the other 20 common amino acids, Sec is not synthesized as a free amino acid and then attached to its transfer RNA (tRNA). Instead, its synthesis occurs directly on its specific tRNA, designated as tRNA[Ser]Sec. plos.orgwikipedia.org This unique tRNA is first charged with serine, which then provides the carbon backbone for the synthesis of selenocysteine. plos.org The genetic code for Sec is the UGA codon, which typically functions as a stop codon. nih.govnih.gov A specific stem-loop structure in the mRNA, known as a selenocysteine insertion sequence (SECIS) element, is required to recode the UGA codon to signify the insertion of selenocysteine. wikipedia.orgnih.gov

The synthesis of selenocysteyl-tRNA[Ser]Sec in eukaryotes and archaea is a multi-step enzymatic process: nih.govjst.go.jp

Serylation: The tRNA[Ser]Sec is first aminoacylated with L-serine by the enzyme seryl-tRNA synthetase (SerRS), forming seryl-tRNA[Ser]Sec. nih.govplos.org

Phosphorylation: The seryl moiety is then phosphorylated by O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK), yielding O-phosphoseryl-tRNA[Ser]Sec (Sep-tRNA[Ser]Sec). nih.govplos.org This phosphorylation step is a key difference from the bacterial pathway, where the seryl group is directly converted to a selenocysteyl group. jst.go.jp

Selenation: Finally, the enzyme selenocysteine synthase (SecS) catalyzes the substitution of the phosphate (B84403) group with selenium, using selenophosphate as the selenium donor. nih.govplos.org This reaction produces the final product, selenocysteyl-tRNA[Ser]Sec (Sec-tRNA[Ser]Sec). plos.org SecS is a pyridoxal (B1214274) phosphate (PLP)-dependent enzyme. nih.govresearchgate.net

Enzymatic Steps in Eukaryotic Selenocysteine Biosynthesis on tRNA

StepEnzymeSubstrateProductReference
1. SerylationSeryl-tRNA Synthetase (SerRS)tRNA[Ser]Sec + L-SerineSeryl-tRNA[Ser]Sec nih.govplos.org
2. PhosphorylationO-phosphoseryl-tRNA[Ser]Sec Kinase (PSTK)Seryl-tRNA[Ser]SecO-phosphoseryl-tRNA[Ser]Sec nih.govplos.org
3. SelenationSelenocysteine Synthase (SecS)O-phosphoseryl-tRNA[Ser]Sec + SelenophosphateSelenocysteyl-tRNA[Ser]Sec nih.govplos.org

Once synthesized, the Sec-tRNA[Ser]Sec is delivered to the ribosome by a specialized translational elongation factor, known as SelB in bacteria or eEFSec in eukaryotes. wikipedia.org This factor specifically recognizes the Sec-tRNA[Ser]Sec and interacts with the SECIS element on the mRNA, ensuring that selenocysteine is incorporated at the correct UGA codon during protein translation. wikipedia.orgyoutube.com

This complex and highly regulated pathway is essential for the synthesis of all selenoproteins. nih.gov A prominent example is the family of Glutathione Peroxidases (GPx). patsnap.compatsnap.com GPx enzymes are critical antioxidants that catalyze the reduction of hydrogen peroxide and organic hydroperoxides, protecting cells from oxidative damage. patsnap.commdpi.com The catalytic activity of GPx is dependent on the selenocysteine residue located at its active site. nih.govmdpi.com The selenol group (-SeH) of the Sec residue is oxidized to selenenic acid (-SeOH) during the reduction of peroxides, and then regenerated through a cycle involving glutathione (GSH). mdpi.comacs.org The synthesis of functional GPx, therefore, is entirely dependent on the successful biotransformation of this compound into selenocysteine and its precise incorporation into the growing polypeptide chain. mdpi.com

Cellular and Subcellular Interactions of this compound

Upon entering a cell, this compound (as selenite) does not remain inert. Its primary and most immediate interaction is with low-molecular-weight sulfhydryl (-SH) compounds. nih.gov The most abundant of these in most cells is glutathione (GSH). nih.govnih.gov The reaction between selenite and GSH is rapid and non-enzymatic, leading to a swift decrease in the intracellular pool of reduced glutathione. nih.govnih.gov

Studies using isolated intestinal epithelial cells have shown that exposure to selenite causes a rapid depletion of intracellular GSH as it is oxidized during the reduction of selenite to form intermediates like selenodiglutathione. nih.gov This initial interaction is the gateway to all subsequent metabolic pathways, as it begins the process of reducing Se(IV) to the Se(-II) state of hydrogen selenide. nih.gov In cells depleted of glutathione, selenite has been shown to react with other sulfhydryl-containing molecules, such as free cysteine, forming compounds like selenodicysteine. nih.gov

The transport of selenite into cells is thought to occur via Na⁺-independent passive transport mechanisms. nih.gov The interaction with GSH within the cell effectively traps the selenium, as the charged glutathione adducts are less likely to diffuse back across the cell membrane. This initial cellular interaction underscores the central role of the intracellular thiol redox state, particularly the GSH/GSSG ratio, in modulating the biotransformation of this compound.

Membrane Transport Mechanisms and Cellular Uptake

The cellular uptake of this compound, which exists predominantly as selenite (SeO₃²⁻) at physiological pH, is a complex process mediated by various transport systems. Unlike passive diffusion, the transport of selenite across the plasma membrane is facilitated by protein channels. Research in rainbow trout hepatocytes and enterocytes indicates that selenite uptake is sensitive to the anion transport blocker 4,4'-diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS), suggesting the involvement of anion exchange proteins. nih.gov The transport does not appear to be directly energy-dependent, as it is not reliant on ATP. nih.gov

Interestingly, the presence of thiols, such as glutathione, can significantly enhance the uptake of selenite. nih.gov This suggests that selenite may react with thiols extracellularly to form derivatives that are more readily transported into the cell. The cellular uptake of selenite also shows competitive interaction with structurally similar compounds like sulfite (B76179), further supporting the role of anion transporters. nih.gov The pH of the extracellular environment also influences transport; in the absence of thiols, selenite transport decreases with increasing pH, while in the presence of glutathione, the uptake increases with higher pH. nih.gov These findings point towards the existence of multiple anion transport systems responsible for the cellular import of selenite in fish. nih.gov

Factor Influencing Selenite Uptake Observation in Trout Hepatocytes and Enterocytes Implication
Anion Transport Blockers (DIDS) Uptake is sensitive to DIDS. nih.govInvolvement of anion transport proteins.
Energy Dependence Cellular accumulation is energy-independent. nih.govDoes not directly require ATP for transport.
Presence of Thiols (e.g., Glutathione) Uptake is several-fold higher than selenite alone. nih.govFormation of more readily transportable thiol derivatives.
Competitive Substrates (e.g., Sulfite) Pronounced competitive interaction. nih.govShared transport mechanism with structurally similar anions.
Extracellular pH Transport decreases with increasing pH (selenite alone); increases with increasing pH (in the presence of glutathione). nih.govComplex regulation of transport mechanisms.

Intracellular Speciation and Storage of Selenium Metabolites

Once inside the cell, inorganic selenium from this compound undergoes a series of metabolic transformations. The initial step involves the reduction of selenite (Se⁴⁺) to selenide (Se²⁻). drugbank.com This reduction process is often facilitated by thiol-containing molecules like glutathione. patsnap.com The resulting hydrogen selenide (H₂Se) is a key intermediate that serves as the precursor for the synthesis of biologically active selenium compounds. drugbank.commdpi.com

A primary fate of hydrogen selenide is its incorporation into the amino acid selenocysteine, which is then integrated into a variety of selenoproteins. patsnap.comnih.gov This process is crucial for the biological function of selenium. Selenium can also be incorporated into selenomethionine (B1662878), another selenoamino acid. mdpi.com

The body stores selenium in various organs and tissues, with the highest concentrations typically found in the liver, muscles, and kidneys. mdpi.com Selenoprotein P is a major plasma selenoprotein that plays a significant role in the transport and homeostasis of selenium throughout the body, constituting a substantial portion of the plasma's selenium reserves. nih.gov Selenium that is not utilized for selenoprotein synthesis or stored can be methylated to form excretory metabolites such as trimethylselenonium (B1202040) ions. nih.gov

Selenium Metabolite Role in Intracellular Speciation Primary Storage/Transport Form
Selenide (H₂Se) Key intermediate in selenium metabolism. drugbank.commdpi.comNot a storage form.
Selenocysteine Incorporated into functional selenoproteins. patsnap.comnih.govComponent of selenoproteins in various tissues.
Selenomethionine Can be incorporated into proteins. mdpi.comStored in tissue proteins.
Selenoprotein P Transport and homeostasis of selenium. nih.govMajor selenium-containing protein in plasma. nih.gov
Trimethylselenonium ion Excretory product. nih.govExcreted in urine. nih.gov

Mechanisms of Biological Activity

Redox Homeostasis Regulation and Antioxidant Defense Mechanisms (indirectly via selenoproteins)

This compound itself is not a direct antioxidant; its crucial role in antioxidant defense is mediated through its incorporation into selenoproteins. mdpi.commdpi.com These specialized proteins contain the amino acid selenocysteine at their active site, which is essential for their catalytic function in maintaining cellular redox balance. nih.gov

The glutathione peroxidase (GPx) family of enzymes is a primary example of antioxidant selenoproteins. patsnap.comoup.com GPxs catalyze the reduction of hydrogen peroxide and organic hydroperoxides, thereby protecting cells from oxidative damage. patsnap.comnih.gov Thioredoxin reductases (TrxRs) are another class of vital selenoenzymes that contribute to antioxidant defense. nih.gov They maintain the reduced state of thioredoxin, which is a key component of the thioredoxin system involved in various redox-dependent cellular processes. nih.gov

By being an essential component of these and other selenoproteins, selenium indirectly regulates redox homeostasis and protects cellular components like lipids, proteins, and DNA from the damaging effects of reactive oxygen species (ROS). mdpi.commdpi.comnih.gov

Selenoprotein Family Primary Function in Antioxidant Defense Key Substrates
Glutathione Peroxidases (GPxs) Catalyze the reduction of peroxides. patsnap.comnih.govHydrogen peroxide, lipid hydroperoxides. nih.gov
Thioredoxin Reductases (TrxRs) Reduce oxidized thioredoxin. nih.govThioredoxin, lipid hydroperoxides, hydrogen peroxide. nih.gov
Selenoprotein P (SelP) Extracellular antioxidant, eliminates peroxynitrite. nih.govPeroxynitrite. nih.gov

Pro-oxidant Mechanisms and Induction of Oxidative Stress

In contrast to its indirect antioxidant role at nutritional levels, higher concentrations of this compound can exhibit pro-oxidant effects, leading to the induction of oxidative stress. u-szeged.huresearchgate.net This paradoxical behavior is a key aspect of its biological activity.

The pro-oxidant activity of selenite stems from its reaction with intracellular thiols, most notably glutathione (GSH). u-szeged.hu This reaction can generate selenotrisulfides, which can then further react with other thiols in a redox cycling process. u-szeged.hu This cycling leads to the production of superoxide (B77818) anions (O₂⁻). u-szeged.hunih.gov The superoxide anion is a primary ROS that can be subsequently converted to other reactive species, including hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals. nih.govaacrjournals.org This generation of ROS can overwhelm the cell's antioxidant capacity, leading to a state of oxidative stress. u-szeged.huresearchgate.net Studies have shown that selenite can induce ROS generation in various cell types, a mechanism that is thought to contribute to its cytotoxic effects, particularly in cancer cells. aacrjournals.orgnih.gov

The reaction of selenite with thiols not only generates ROS but can also directly damage critical cellular components. This compound can directly oxidize the sulfhydryl groups (-SH) of cysteine residues within proteins. nih.govmacsenlab.com This can lead to the formation of selenylsulfide (S-Se) or selenotrisulfide (S-Se-S) bonds, or catalyze the formation of disulfide bonds (S-S) within or between proteins. u-szeged.hu

DNA Damage and Genotoxicity Mechanisms

Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, potentially leading to mutations and cancer. wikipedia.orgjuniperpublishers.com this compound and its conjugate base, selenite, have demonstrated genotoxic capabilities, primarily through the induction of oxidative stress. nih.gov The mechanism involves the generation of reactive oxygen species (ROS), such as superoxide anions, during the intracellular metabolism of selenite. nih.gov These highly reactive molecules can interact with and damage cellular components, including DNA. nih.govencyclopedia.pub

The resulting DNA damage can manifest as single- and double-strand breaks, alkali-labile sites, and chromosomal aberrations. wikipedia.orgnih.govencyclopedia.pub Studies have shown that this compound can increase the frequency of micronuclei in cultured cells, which is an indicator of chromosomal damage and genotoxicity. nih.gov The genotoxic effects of selenium compounds are highly dependent on the concentration and the specific cellular conditions. encyclopedia.pubnih.gov At higher concentrations, the reaction of selenite with intracellular thiols like glutathione is amplified, leading to excessive ROS production that overwhelms the cell's antioxidant defenses, resulting in significant DNA damage. encyclopedia.pubnih.gov This damage can activate cellular signaling pathways, such as the p53 tumor suppressor pathway, which can halt the cell cycle and, if the damage is irreparable, trigger programmed cell death (apoptosis). encyclopedia.pubnih.gov

Cell LineSelenium CompoundObserved Genotoxic EffectReference
TK6 lymphoblastoid cellsThis compoundIncreased frequency of micronuclei nih.gov
Human leukemia cellsSeleniteDNA single-strand breaks nih.gov
Human hepatoma HepG2 cellsSeleniteOxidative-mediated DNA damage mdpi.com

Disruption of Protein Homeostasis and Selenoamino Acid Misincorporation

The cellular metabolism of this compound can lead to the synthesis of selenoamino acids, such as selenocysteine (SeCys) and selenomethionine (SeMet). semanticscholar.orgcurresweb.com These are the selenium analogues of the sulfur-containing amino acids cysteine and methionine. Due to their structural similarity, selenoamino acids can be mistakenly utilized by the cell's protein synthesis machinery. nih.gov This results in the non-specific misincorporation of SeCys and SeMet into polypeptide chains in place of their sulfur counterparts. semanticscholar.orgcurresweb.comnih.gov

This substitution can severely disrupt protein homeostasis (proteostasis). The subtle differences in size, bond length, and redox potential between selenium and sulfur can alter the three-dimensional structure, stability, and function of proteins. curresweb.commdpi.com The misincorporation can lead to improper protein folding, loss of enzymatic activity, and the formation of non-functional proteins. semanticscholar.orgcurresweb.com Research in Saccharomyces cerevisiae has shown that exposure to selenomethionine induces a proteotoxic stress characterized by the accumulation of protein aggregates. nih.gov This aggregation is a direct consequence of the metabolization of selenomethionine to selenocysteine and its subsequent misincorporation into newly synthesized proteins, which compromises their structural integrity. nih.gov This disruption of protein structure and function is a key mechanism contributing to the cytotoxicity observed at high concentrations of selenium. curresweb.comnih.gov

Interactions with Key Biological Thiols (e.g., Glutathione, Cysteine)

A central aspect of the intracellular biochemistry of this compound is its rapid reaction with biological thiols, which are molecules containing a sulfhydryl (-SH) group. nih.govnih.gov Glutathione (GSH), a tripeptide that is the most abundant non-protein thiol in cells, and the amino acid cysteine are primary reactants. nih.govmdpi.com

The reaction between selenite (the ionized form of this compound) and glutathione is a pivotal step in its metabolism. Selenite reacts with GSH to form an intermediate, selenodiglutathione (GS-Se-SG). nih.gov This compound is then enzymatically reduced in a stepwise manner, a process that consumes more GSH and ultimately yields hydrogen selenide (H₂Se). nih.gov This metabolic cascade has two major consequences:

Generation of Reactive Oxygen Species (ROS) : The reaction of selenite with GSH and subsequent metabolic steps can generate ROS, including superoxide radicals (O₂⁻). nih.govencyclopedia.pub

Cysteine also reacts with selenite and has been shown to influence its absorption and metabolic processing. nih.gov The interaction of this compound with these key thiols is a double-edged sword; it is essential for the formation of biologically active selenoproteins but also initiates the cascade of events, including GSH depletion and ROS generation, that underlies its pro-oxidant and cytotoxic effects. nih.govnih.gov

ThiolProduct of Reaction with SeleniteBiological ConsequenceReference
Glutathione (GSH)Selenodiglutathione (GS-Se-SG), Hydrogen Selenide (H₂Se)GSH depletion, ROS generation, Oxidative stress nih.govencyclopedia.pub
Cysteine (Cys)Selenotrisulfide (Cys-S-Se-S-Cys) and other productsStimulation of selenite absorption and metabolism nih.govnih.gov

Mechanisms of this compound-Mediated Anticancer Effects

The anticancer properties of this compound are largely attributed to its ability to selectively induce high levels of oxidative stress in cancer cells, leading to their demise. nih.govmdpi.com Several interconnected mechanisms contribute to this effect:

Induction of Apoptosis via Oxidative Stress : The primary mechanism is the generation of substantial amounts of ROS through its reaction with intracellular thiols. nih.govnih.gov Cancer cells often have a higher metabolic rate and are already under a greater basal level of oxidative stress than normal cells, making them more vulnerable to further ROS insults. The resulting oxidative damage to DNA, lipids, and proteins triggers apoptosis (programmed cell death). nih.govmdpi.com This apoptotic signaling is often mediated by the activation of the p53 tumor suppressor protein and involves both caspase-dependent and -independent pathways. encyclopedia.pubnih.gov

Cell Cycle Arrest : this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently in the S or G2/M phases. nih.gov This prevents the cells from replicating their DNA and dividing.

Anti-Angiogenesis : Tumor growth and metastasis are dependent on angiogenesis, the formation of new blood vessels. Selenium compounds have been found to inhibit this process. e-emj.org They can suppress the expression and activity of key pro-angiogenic factors such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), thereby starving the tumor of its required blood supply. nih.gove-emj.org

Glutathione Depletion : By consuming glutathione, this compound weakens the antioxidant defenses of cancer cells, rendering them more susceptible to the lethal effects of ROS. encyclopedia.pub

Selenium Metabolism and its Influence on Plant Biochemistry

Plants absorb selenium from the soil, primarily in the inorganic forms of selenate (B1209512) (SeO₄²⁻) and selenite (HSeO₃⁻/SeO₃²⁻). semanticscholar.orgcurresweb.com Selenite is generally taken up through phosphate transporters. curresweb.com Once inside the plant cells, selenium enters a metabolic pathway where it is assimilated into organic forms. semanticscholar.orgresearchgate.net This assimilation process is intrinsically linked to the plant's sulfur metabolism due to the chemical similarities between the two elements. curresweb.comresearchgate.net

The metabolic pathway involves the reduction of selenite to selenide (Se²⁻). This selenide is then incorporated into an amino acid framework, specifically O-acetylserine, by the enzyme cysteine synthase to form the selenoamino acid selenocysteine (SeCys). researchgate.net SeCys serves as a gateway for the synthesis of other organic selenium compounds, including selenomethionine (SeMet). curresweb.com While high concentrations of selenium are toxic to most plants, primarily due to the misincorporation of selenoamino acids into proteins, low concentrations can confer benefits. curresweb.commdpi.com These benefits include enhanced growth and an increased capacity to withstand environmental stresses, partly by boosting the plant's antioxidant systems. mdpi.comdoaj.orgnih.gov

Analogies with Sulfur Metabolic Pathways in Plants

The metabolism of selenium in plants is a classic example of metabolic crossover, owing to the profound chemical similarity between selenium and sulfur, both of which are chalcogens (Group 16 elements). mdpi.commdpi.com This similarity allows selenium to enter and be processed by the plant's native sulfur assimilation pathway. researchgate.netmdpi.comnih.gov

The key analogies are as follows:

Uptake : Selenate is taken up by the same high-affinity sulfate (B86663) transporters that are responsible for sulfur acquisition in the roots. This leads to competitive inhibition, where high levels of sulfate in the soil can reduce the uptake of selenate, and vice versa. nih.govnih.govresearchgate.net

Activation and Reduction : Inside the cell, both selenate and sulfate are activated by the enzyme ATP sulfurylase to form adenosine (B11128) 5'-phosphoselenate (APSe) and adenosine 5'-phosphosulfate (APS), respectively. researchgate.net These activated forms are then reduced to selenite and sulfite, and subsequently to selenide and sulfide (B99878). researchgate.net

Incorporation : The final step involves the incorporation of selenide into O-acetylserine to form selenocysteine, in a reaction catalyzed by the same enzymes that produce cysteine from sulfide. researchgate.netmdpi.com

Because of this shared pathway, the relative availability of sulfur and selenium in the environment is a critical determinant of the amount of selenium a plant accumulates and its ability to tolerate it. mdpi.comnih.gov

Impact on Secondary Metabolite Biosynthesis in Plants

Selenium can act as a significant modulator of secondary metabolism in plants. mdpi.comnih.gov Secondary metabolites are compounds that are not essential for primary growth and development but are crucial for defense, signaling, and adaptation to environmental stress. Selenium application has been shown to alter the biosynthesis and accumulation of various classes of these compounds, including phenolics, flavonoids, and sulfur-containing metabolites like glucosinolates. mdpi.comnih.govtandfonline.com

The effects of selenium are complex and depend on the plant species, the form and concentration of selenium applied, and other environmental factors. nih.gov The mechanisms underlying these changes are thought to include:

Influence on Sulfur-Containing Metabolites : By directly participating in the sulfur metabolic pathway, selenium can influence the synthesis of secondary metabolites that contain sulfur, such as the glucosinolates found in Brassica species. mdpi.com

Induction of Stress Responses : Selenium can induce a mild oxidative stress in plant cells, which in turn activates plant defense pathways. nih.gov This can lead to an upregulation in the production of antioxidant secondary metabolites, such as phenolic compounds and flavonoids, as a protective measure. mdpi.com

Regulatory Changes : Selenium may also regulate the expression of genes that encode key enzymes in various secondary metabolite biosynthetic pathways. nih.gov

Secondary Metabolite ClassEffect of Selenium SupplementationPotential MechanismReference
Phenolic CompoundsOften increasedInduction of oxidative stress and plant defense responses mdpi.comnih.gov
FlavonoidsVariable (increase or decrease)Regulation of biosynthetic pathway genes mdpi.comtandfonline.com
GlucosinolatesOften increasedParticipation in sulfur metabolic pathways mdpi.com
TerpenesVariableRegulation of primary and secondary metabolism mdpi.comnih.gov

Advanced Analytical Methodologies for Selenious Acid and Selenium Speciation Research

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods are fundamental in the study of selenious acid and its derivatives. They rely on the interaction of electromagnetic radiation with the selenium-containing molecules to provide information on bonding, structure, and concentration.

Infrared (IR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound (H₂SeO₃) by probing its vibrational modes. The IR spectra of crystalline this compound exhibit characteristic absorption bands that correspond to the stretching and bending of its covalent bonds. cdnsciencepub.comingentaconnect.comcdnsciencepub.comresearchgate.net

Studies have shown that in the crystalline state, this compound molecules are linked by strong hydrogen bonds, which significantly influences the vibrational frequencies of the O-H groups. cdnsciencepub.com The spectra confirm the symmetrical structure of the H₂SeO₃ molecule. cdnsciencepub.comresearchgate.net Analysis of the infrared spectra of both crystalline this compound and its aqueous solutions has been crucial in confirming the existence of discrete H₂SeO₃ molecules. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Key vibrational frequencies for crystalline this compound have been assigned based on experimental data. cdnsciencepub.com For instance, the O-H stretching frequencies are observed at lower wavenumbers than in a free hydroxyl group, which is indicative of strong hydrogen bonding. cdnsciencepub.com The Se-O stretching and bending modes also provide a unique fingerprint for the molecule.

Table 1: Characteristic Infrared Absorption Frequencies for Crystalline this compound

Vibrational Mode Frequency (cm⁻¹) Reference
O-H Stretching 2900 cdnsciencepub.com
O-H Stretching 2320 cdnsciencepub.com
O-H Bending 1178 cdnsciencepub.com
O-H Bending 1134 cdnsciencepub.com
Se-O Stretching (Symmetrical) 840 cdnsciencepub.com
Se-O Stretching (Asymmetrical) 675 cdnsciencepub.com

This table is interactive. Click on the headers to sort.

UV-Visible (UV-Vis) spectroscopy is widely employed in the characterization of selenium nanoparticles (SeNPs), which are often synthesized through the reduction of this compound. researchgate.netaloki.huste-mart.comnsf.govmdpi.com This technique is particularly useful for confirming the formation of nanoparticles and monitoring their stability. aloki.huste-mart.com The principle behind this application is the phenomenon of surface plasmon resonance (SPR), where the collective oscillation of electrons on the nanoparticle surface leads to strong absorption of light at a specific wavelength. aloki.humdpi.com

The characteristic SPR peak for selenium nanoparticles typically appears in the UV-Vis spectrum between 200 and 600 nm. aloki.hu The exact position and shape of this peak can provide information about the size and shape distribution of the nanoparticles. For instance, a strong absorption peak centered around 260-270 nm is often reported for spherical SeNPs. researchgate.netnsf.gov The stability of the nanoparticles can be assessed by monitoring the absorbance spectra over time. researchgate.net

Table 2: Reported UV-Vis Absorption Maxima for Selenium Nanoparticles Synthesized from this compound

Synthesis Method/Stabilizer Absorption Maximum (λmax) Reference
Curcuma longa extract 269 nm researchgate.net
Microwave-assisted, thioglycolic acid 260 nm nsf.gov
Saccharomyces boulardii 300 nm mdpi.com
Backhousia citriodora extract 388 nm aloki.hu
Methanolic extract of Calendula officinalis 265 nm researchgate.net

This table is interactive. Click on the headers to sort.

Atomic Absorption Spectrometry (AAS) is a highly sensitive and robust technique for the determination of the total selenium concentration in a wide variety of samples. epa.govrjptonline.orgshimadzu-webapp.eu The method involves the atomization of the sample, typically in a graphite (B72142) furnace (GF-AAS) or through hydride generation (HG-AAS), followed by the measurement of the absorption of element-specific light by the free selenium atoms. rjptonline.orgshimadzu-webapp.eu

GF-AAS, also known as Electrothermal Atomic Absorption Spectroscopy (ETAAS), offers high sensitivity with detection limits in the lower µg/L range, making it suitable for trace analysis in complex matrices like blood serum. rjptonline.orgshimadzu-webapp.eu HG-AAS is another common technique where selenium is converted to its volatile hydride (H₂Se), which is then swept into a heated quartz cell for atomization. epa.gov This method is effective for determining selenium concentrations from 3 µg/L to 750 µg/L in various environmental and waste samples. epa.gov For accurate results, samples typically undergo an acid digestion step to convert all selenium species to a single form, usually Se(IV). epa.gov

Table 3: Comparison of AAS Techniques for Total Selenium Determination

Technique Typical Detection Limit Sample Matrix Examples Reference
Hydride Generation AAS (HG-AAS) 3 µg/L Wastes, soils, ground water epa.gov
Graphite Furnace AAS (GF-AAS) 0.6 µg/L - 1 µg/L Biological samples (e.g., chicken meat) rjptonline.org
Graphite Furnace AAS (GF-AAS) < 0.5 µg/L Blood serum shimadzu-webapp.eu

This table is interactive. Click on the headers to sort.

Spectrophotometry offers a simple, rapid, and cost-effective approach for the determination of selenium(IV), the oxidation state of selenium in this compound. nih.govyorku.caderpharmachemica.comresearchgate.netajchem-a.com These methods are typically based on the reaction of Se(IV) with a specific chromogenic reagent to form a colored complex, the absorbance of which is then measured at a characteristic wavelength. derpharmachemica.comajchem-a.com

A variety of reagents have been developed for this purpose. For example, dithizone (B143531) can be used to form a complex with Se(IV) in a micellar medium, which can then be extracted and quantified. nih.gov Another approach involves the oxidation of compounds like 2,4-dinitrophenyl hydrazine (B178648) hydrochloride by selenium, followed by a coupling reaction to produce a colored product. yorku.ca The choice of reagent and reaction conditions, such as pH, is critical for achieving high sensitivity and selectivity. nih.govderpharmachemica.comajchem-a.com These methods have been successfully applied to the determination of selenium in pharmaceutical, cosmetic, and environmental samples. nih.govyorku.caderpharmachemica.com

Table 4: Examples of Spectrophotometric Methods for Selenium(IV) Determination

Reagent Wavelength (λmax) Beer's Law Range Molar Absorptivity (L mol⁻¹ cm⁻¹) Reference
Dithizone 424 nm 5–100 ng/mL Not specified nih.gov
2,4-DNPH + NEDA 520 nm 0.03 - 3.5 µg/mL Not specified yorku.ca
Vanillin-2-aminonicotinic acid (VANA) 360 nm 0.06 - 3.48 µg/mL 7.48 x 10³ derpharmachemica.com
4,5-diamino-o-xylene (DAX) 340 nm 1 - 12 µg/mL 1.27 x 10⁴ ajchem-a.com

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X-ray Diffraction (XRD) is an indispensable technique for determining the crystalline structure of solid materials, including compounds derived from this compound and selenium nanoparticles. researchgate.netresearchgate.netnih.gov XRD analysis provides information on the atomic arrangement within a crystal lattice, allowing for phase identification and the determination of crystallite size. researchgate.netresearchgate.net

In the context of selenium research, XRD is frequently used to characterize the crystallinity of SeNPs. The diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), reveals a series of peaks whose positions and intensities are characteristic of a specific crystalline phase. researchgate.net For selenium, different allotropes (e.g., trigonal, amorphous) can be distinguished. researchgate.net The sharpness of the diffraction peaks can also indicate the degree of crystallinity and the size of the crystalline domains. researchgate.net Furthermore, XRD has been instrumental in high-resolution structural studies of selenium-derivatized nucleic acids, where the selenium atom acts as a heavy atom for phasing. nih.gov

Mass Spectrometry-Based Techniques for Speciation and Trace Analysis

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, offering unparalleled sensitivity and selectivity for the identification and quantification of chemical species. nih.gov In the field of selenium analysis, MS-based techniques, particularly when coupled with chromatographic separation methods, are essential for speciation studies. nih.govnih.govmdpi.com

The coupling of High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful combination for selenium speciation. nih.govmdpi.com HPLC separates the different selenium compounds (e.g., selenite (B80905), selenate (B1209512), selenomethionine) present in a sample, which are then introduced into the ICP-MS for elemental detection and quantification. mdpi.com The use of tandem mass spectrometry (ICP-MS/MS) can further enhance the accuracy of selenium determination by mitigating spectral interferences. mdpi.com Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS-MS) can provide structural information for the identification of unknown selenium species. nih.gov These advanced techniques are crucial for understanding the metabolic pathways, bioavailability, and toxicology of different selenium compounds. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Selenium Speciation

Inductively coupled plasma-mass spectrometry (ICP-MS) is a powerful and versatile analytical technique for the determination of selenium and its various species. Its high sensitivity, robustness, and ability to perform multi-elemental analysis make it a cornerstone in modern selenium research.

The principle of ICP-MS involves introducing a sample, typically in liquid form, into a high-temperature argon plasma (around 6,000–10,000 K). The intense heat of the plasma desolvates, atomizes, and ionizes the selenium atoms. The resulting ions are then extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio (m/z) and detected.

A significant challenge in selenium analysis by ICP-MS is the presence of spectral interferences. The most abundant isotope of selenium, ⁸⁰Se, is interfered by the argon dimer ion, ⁴⁰Ar₂⁺, which is formed in the plasma. To overcome this, analysts often monitor other, less abundant selenium isotopes such as ⁷⁷Se, ⁷⁸Se, or ⁸²Se. However, these isotopes can also be subject to other polyatomic interferences. Modern ICP-MS instruments are often equipped with collision/reaction cell technology (CCT/CRC) to mitigate these interferences. In a collision cell, a non-reactive gas like helium is introduced to break up polyatomic interferences through kinetic energy discrimination. In a reaction cell, a reactive gas such as oxygen or hydrogen is used to selectively react with either the analyte or the interfering ions, shifting them to a different mass where they no longer interfere with the selenium isotopes. For instance, selenium can react with oxygen to form SeO⁺, which can be measured at a different mass. thermofisher.com

Triple quadrupole ICP-MS (ICP-MS/MS) represents a further advancement, offering enhanced interference removal capabilities. This technology uses a first quadrupole to pre-filter the ion beam before it enters the collision/reaction cell, allowing for more controlled and effective removal of interferences. thermofisher.com

Table 1: Common Selenium Isotopes and Potential Interferences in ICP-MS

Selenium Isotope (m/z)Natural Abundance (%)Potential Interferences
⁷⁴Se0.89⁷⁴Ge
⁷⁶Se9.37⁴⁰Ar³⁶Ar⁺
⁷⁷Se7.63⁴⁰Ar³⁷Cl⁺
⁷⁸Se23.77⁴⁰Ar³⁸Ar⁺, ¹⁵⁶Gd²⁺
⁸⁰Se49.61⁴⁰Ar₂⁺, ⁷⁹Br¹H⁺
⁸²Se8.73⁸¹Br¹H⁺, ⁴⁰Ar⁴²Ca⁺

Application in Flue Gas Analysis for Environmental Monitoring

The combustion of fossil fuels, particularly coal, is a significant source of selenium emissions into the atmosphere. Selenium in flue gas can exist in various oxidation states and chemical forms, including elemental selenium (Se⁰), selenium dioxide (SeO₂), and selenic acid (H₂SeO₄). The speciation of selenium in flue gas is crucial for understanding its atmospheric transport, deposition, and potential environmental impact.

Analyzing selenium in flue gas and flue gas desulfurization (FGD) wastewater presents considerable challenges. Official methods for gaseous selenium measurement have shown low recovery rates, partly due to the sticky nature of some selenium compounds which adhere to sampling equipment. denken.or.jp Therefore, advanced and reliable analytical methods are essential for accurate environmental monitoring.

ICP-MS is a key technique for the determination of total selenium in flue gas-related samples, such as fly ash and sorbents used in gas cleaning processes. core.ac.ukcsic.es However, for direct flue gas analysis, online systems based on techniques like inductively coupled plasma optical emission spectroscopy (ICP-OES) have been developed to continuously measure trace element concentrations. researchgate.net

In the context of FGD wastewater, which can contain significant concentrations of selenium, ICP-MS is often the laboratory method of choice for regulatory monitoring. sci-monitoring.com Due to the complexity of the wastewater matrix, interference reduction techniques such as triple quadrupole ICP-MS are particularly valuable. sci-monitoring.com Field-deployable methods, such as those based on X-ray fluorescence (XRF), are also being explored as alternatives to laboratory-based ICP-MS for continuous, online monitoring of total selenium in FGD waste streams, providing faster feedback for process control. sci-monitoring.com

Research on selenium speciation in cooled flue gas has utilized techniques like X-ray photoelectron spectroscopy (XPS) to identify species such as atomic selenium and selenium dioxide. nih.gov For FGD residues, methods have been developed using hydride generation atomic fluorescence spectrometry (AFS) to selectively determine inorganic Se(IV) and Se(VI), as well as organic selenium. fao.org

Chromatographic Separation Coupled with Spectrometry (e.g., HPLC-ICP-MS) for Selenium Species Identification

To determine the concentration of individual selenium species, a separation technique must be coupled with a sensitive detector. The hyphenation of high-performance liquid chromatography (HPLC) with ICP-MS is the most powerful and widely used technique for selenium speciation analysis. nih.gov

In an HPLC-ICP-MS system, the different selenium compounds in a sample are first separated based on their chemical properties as they pass through an HPLC column. The eluent from the column is then directly introduced into the ICP-MS for element-specific detection. This combination allows for the quantification of individual selenium species, even at very low concentrations.

Various HPLC separation modes can be employed for selenium speciation, including:

Anion-exchange chromatography: This is commonly used to separate inorganic selenium species like selenite (SeO₃²⁻) and selenate (SeO₄²⁻), as well as some organic species.

Reversed-phase chromatography: This technique is suitable for the separation of less polar organic selenium compounds.

Size-exclusion chromatography: This method separates molecules based on their size and is useful for the analysis of selenoproteins.

The choice of the HPLC column and mobile phase is critical for achieving good separation of the target selenium species. The mobile phase must also be compatible with the ICP-MS system.

Table 2: Examples of Selenium Species Separated by HPLC-ICP-MS

Selenium SpeciesChemical FormulaType
SeleniteSeO₃²⁻Inorganic
SelenateSeO₄²⁻Inorganic
Selenomethionine (B1662878)C₅H₁₁NO₂SeOrganic
Selenocysteine (B57510)C₃H₇NO₂SeOrganic
MethylselenocysteineC₄H₉NO₂SeOrganic
Trimethylselenonium (B1202040) ion(CH₃)₃Se⁺Organic

Electrochemical Analytical Methods (e.g., Polarography, Voltammetry)

Electrochemical methods offer a sensitive and cost-effective alternative for the determination of certain selenium species, particularly this compound (Se(IV)). These techniques are based on measuring the current response of an electroactive species to an applied potential.

Polarography is an electroanalytical technique that uses a dropping mercury electrode (DME) as the working electrode. The electrochemical reduction of Se(IV) at the DME produces a current that is proportional to its concentration. mdpi.com

Voltammetry encompasses a range of techniques that use a stationary or rotating electrode. For selenium analysis, cathodic stripping voltammetry (CSV) and anodic stripping voltammetry (ASV) are particularly sensitive. In stripping voltammetry, the analyte is first preconcentrated onto the working electrode surface by applying a specific potential. The concentration is then determined by measuring the current as the potential is scanned to "strip" the analyte from the electrode. These methods can achieve very low detection limits, making them suitable for trace analysis of selenium in various samples. pjoes.com

The electrochemical behavior of this compound can be complex, involving multiple reduction steps and interactions with the electrode material. mdpi.com The choice of electrode material (e.g., mercury, gold, carbon paste) and the composition of the supporting electrolyte are crucial for achieving selective and sensitive measurements. pjoes.com

Advanced Sample Preparation and Digestion Methodologies for Selenium Analysis

The accurate analysis of selenium in complex matrices often requires an efficient sample preparation step to liberate the selenium from the sample matrix and convert it into a form suitable for analysis. For total selenium determination, this typically involves a digestion procedure to decompose the sample matrix.

Microwave-assisted acid digestion is a widely used technique for the rapid and efficient digestion of various sample types, including biological tissues, environmental samples, and food matrices. usgs.gov This method involves heating the sample in a closed vessel with concentrated acids (e.g., nitric acid, hydrochloric acid, hydrofluoric acid) using microwave energy. The high temperatures and pressures achieved in the closed vessels significantly reduce the digestion time compared to conventional hot plate methods. The choice of acid mixture depends on the nature of the sample matrix. For siliceous materials, hydrofluoric acid is often required for complete dissolution. core.ac.uk

For selenium speciation analysis, the sample preparation must be carefully controlled to avoid altering the original species distribution. Milder extraction procedures, such as enzymatic hydrolysis or aqueous extraction, are often employed to preserve the integrity of the selenium species. The extraction efficiency and potential for species transformation must be carefully evaluated for each sample type and analytical method.

Environmental Fate, Transport, and Remediation Research Pertaining to Selenious Acid

Geochemical Cycling and Speciation of Selenium in Environmental Systems

Selenium is a trace element found in small amounts in organisms, but it can be a dangerous pollutant at higher concentrations nih.govthesafetymag.com. In the environment, selenium predominantly exists in four oxidation states: selenate (B1209512) [SeO₄²⁻, Se(VI)], selenite (B80905) [SeO₃²⁻, Se(IV)], elemental selenium (Se⁰), and selenide (B1212193) [Se²⁻, Se(-II)] mdpi.com. These forms can be inorganic or organic, with selenate and selenite being common soluble inorganic species in aqueous media mdpi.com. The speciation of selenium in water is influenced by oxidation-reduction reactions, pH, the availability of adsorbing surfaces, water chemistry, and biological processes mdpi.com.

Selenious acid (H₂SeO₃) is a weak acid, and in aqueous solutions, selenite can exist as biselenite (HSeO₃⁻) and selenite (SeO₃²⁻) ions, with their proportions varying with pH mdpi.comcabidigitallibrary.org. Selenite is favored in moderate redox potential ranges and neutral pH environments mdpi.com.

Influence of Environmental pH on Selenite Adsorption and Mobility

The pH of the environmental system is a critical factor directly influencing the sorption, desorption, precipitation, dissolution, complex formation, and oxidation-reduction reactions of selenium species bibliotekanauki.pl. Selenite generally adsorbs more strongly and exhibits less mobility than selenate, particularly at neutral to alkaline pH researchgate.netusda.gov. Both selenate and selenite demonstrate typical oxoanion sorption behavior on mineral surfaces, with stronger adsorption at low pH and weaker sorption at high pH bibliotekanauki.plresearchgate.net.

For instance, studies have shown that the rate of selenite absorption in wheat leaf blades dramatically decreases with increasing pH cabidigitallibrary.org. At pH 3.0, H₂SeO₃ accounts for approximately 27% and HSeO₃⁻ for 72% of total selenium, while at pH 5.0, HSeO₃⁻ accounts for 97.2%, and SeO₃²⁻ accounts for 2.4% cabidigitallibrary.org. This indicates that the dominant form of selenite in solution changes with pH, affecting its absorption and mobility cabidigitallibrary.org. Selenite's sorption by soil shows analogies with phosphate (B84403) sorption usda.gov. High salinity and pH can favor selenium anion adsorption onto clays (B1170129) and metal oxides usda.gov.

Data on Selenite Adsorption by Bacterial Strains at Various pH Levels (after 48 hours of incubation) tandfonline.com:

pHBacillus subtilis (%)Exiguobacterium sp. (%)Bacillus licheniformis (%)Pseudomonas pseudoalcaligenes (%)
333152820
560455550
775657068
985788072

Redox Transformations of this compound in Natural Waters and Soils

Redox reactions are fundamental to the speciation and mobility of selenium in the environment researchgate.net. Selenite [Se(IV)] can undergo various transformations, including reduction to elemental selenium [Se(0)] or selenide [Se(-II)], and oxidation to selenate [Se(VI)] researchgate.netprinceton.edunsf.gov. Selenate is the most oxidized form and is dominant under strongly oxidizing conditions, while selenite is favored in moderate redox potential ranges mdpi.com.

Microorganisms play a central role in driving soil selenium cycling through reduction, methylation, and oxidation mdpi.com. For example, studies have shown that selenium can reduce from an oxidation state of +VI to 0 in the presence of green rust, an Fe(II,III) oxide, at rates comparable to those found in sediments, indicating an abiotic pathway for selenium cycling princeton.edu. At stronger reducing conditions (Eh < 0 mV), selenite is progressively reduced to elemental selenium and then to selenide researchgate.net.

Volatilization of Selenium Compounds from Environmental Matrices

Volatilization is a significant pathway for selenium transfer from aquatic and terrestrial environments to the atmosphere asm.org. While major oxyanions like selenate and selenite have negligible vapor pressure at normal biospheric temperatures, volatile selenium species are typically reduced and methylated forms taylorfrancis.com. These include hydrogen selenide (H₂Se), methaneselenol (B1239778) (CH₃SeH), dimethyl selenide (DMSe), dimethyl selenenyl sulfide (B99878) (CH₃SeSCH₃), and dimethyl diselenide (CH₃SeSeCH₃) taylorfrancis.com. Among these, dimethyl selenide is considered the most significant contributor to environmental selenium mobility due to its relatively high vapor pressure taylorfrancis.com.

Microorganisms and plants can convert selenium into volatile compounds, such as dimethyl selenide, which then volatilizes from soils cdc.govepa.gov. The rate of volatilization of methylated selenium is influenced by factors such as soil moisture content, temperature, pH, and oxidation-reduction reactions, which invariably control microbial activity mdpi.com.

Environmental Remediation Strategies for Selenium Contamination

Selenium contamination in water can arise from anthropogenic activities like mining, agriculture, and fossil fuel combustion, as well as natural sources mdpi.comtandfonline.com. Due to its potential toxicity at elevated levels, particularly to aquatic organisms, remediation of selenium-contaminated environments is a growing concern thesafetymag.comresearchgate.netalsglobal.com. Remediation methods are broadly categorized into physical, biological, and chemical approaches tandfonline.com.

Bioremediation, phytoremediation, coagulation, electro-coagulation, co-precipitation, electric kinetics, adsorption, chemical precipitation, and membrane technology are among the specific processing technologies used for selenium removal from water tandfonline.comsci-hub.se.

Bioremediation Approaches for this compound Reduction

Bioremediation is a recognized and effective approach for removing soluble selenium, including selenate and selenite oxyanions, from contaminated water and sediments by transforming toxic selenium species into less toxic forms researchgate.netnih.gov. This often involves microbial transformations that reduce soluble selenate and selenite to insoluble elemental selenium [Se(0)], thereby reducing its toxicity and bioavailability asm.orgalsglobal.com.

Wetlands are an example of passive biological treatment systems where contaminants can be removed via biological reduction, sorption to soil and plants, and volatilization mdpi.com. Various aquatic plants can uptake both Se(IV) and Se(VI), leading to a reduction in total selenium concentration in the aqueous medium mdpi.com.

Microbial-Mediated Conversion to Elemental Selenium

Numerous bacterial strains are capable of reducing soluble selenite to immobile and less toxic elemental selenium (Se⁰), often forming selenium nanoparticles (SeNPs) nih.gov. This conversion can occur through assimilatory or dissimilatory metabolism or detoxification processes nih.gov. Phylogenetically diverse microorganisms, including both Bacteria and Archaea, are known to perform dissimilatory reduction of selenate and selenite to Se(0) asm.org.

Examples of microbial reduction:

Rhodopseudomonas palustris strain N: This bacterium can reduce selenite (SeO₃²⁻) to red elemental selenium, forming particles with diameters of 80–200 nm. At 1.0 mmol/L selenite, it achieved 99.9% reduction within 9 days plos.org.

Lactobacillus casei ATCC 393: This food-grade probiotic strain effectively reduced 4.0 mM selenite by nearly 95% within 72 hours, forming protein-capped SeNPs. The reduction primarily involves a glutathione (B108866) (GSH)-mediated Painter-type reaction, with nitrate (B79036) reductase also participating nih.gov.

Methylococcus capsulatus (Bath) and Methylosinus trichosporium OB3b: These methane-oxidizing bacteria can reduce toxic selenite to red spherical nanoparticulate elemental selenium nih.gov.

Bacillus selenitireducens: This selenite-respiring bacterium can reduce selenite [Se(IV)] through Se(0) to Se(-II) researchgate.netusgs.gov.

Desulfovibrio desulfuricans: This bacterium can reduce selenate and selenite to elemental selenium, which accumulates inside the cells oup.com. Selenite granules are typically cytoplasmic, while selenate reduction granules appear in the periplasmic region oup.com.

Enterobacter cloacae: This microorganism is highly active in the reduction of selenium oxyanions to insoluble Se(0) nih.gov.

Pseudomonas species: Some Pseudomonas species can reduce both selenate and selenite, recovering a significant percentage of added selenite as Se⁰ frontiersin.org. For instance, Pseudomonas aeruginosa showed a 50% growth inhibition at 140 mM selenite, while Rhodopseudomonas palustris and Shewanella oneidensis were inhibited at much lower concentrations frontiersin.org.

Microbial reduction of selenite to Se⁰ can be catalyzed by reductases, including periplasmic nitrite (B80452) reductase, sulfite (B76179) reductase, and dimethyl sulfoxide (B87167) (DMSO) reductase, and also through thiol-mediated reactions asm.org.

Data on Selenite Reduction by Rhodopseudomonas palustris strain N at various concentrations (after 9 days of cultivation) plos.org:

Initial Selenite Concentration (mmol/L)Selenite Reduction (%)
1.099.9
2.082.0
4.031.7
8.02.4
Phytoremediation and Phytovolatilization Mechanisms

Phytoremediation offers an environmentally friendly, cost-effective, and sustainable approach for managing selenium (Se)-contaminated soil and water researchgate.netumt.edu.pk. This plant-based technology primarily leverages two mechanisms: phytoextraction and phytovolatilization umt.edu.pk.

Phytoextraction involves the absorption and accumulation of selenium from the soil or water into plant biomass, particularly in harvestable parts umt.edu.pknih.govwikipedia.org. This process concentrates the contaminant, allowing for its removal through harvesting the plants.

Phytovolatilization is a unique mechanism where plants absorb contaminants, translocate them to their aerial parts, convert them into volatile forms, and subsequently release these forms into the atmosphere acs.orgresearchgate.netrsc.org. This process can result in the conversion of selenium into less toxic gaseous compounds, such as dimethyl selenide ((CH₃)₂Se) researchgate.netresearchgate.net. Studies have shown that dimethyl selenide is significantly less toxic than inorganic selenite, with reported reductions in toxicity by 500 times in rats researchgate.net. The Brassicaceae family, notably Brassica juncea, has demonstrated effectiveness in volatilizing selenium rsc.org. The enzymatic conversion of selenium to volatile forms like dimethylselenide is facilitated by enzymes such as S-adenosyl-L-Met S-methyltransferase (MMT) within plants researchgate.net. Environmental factors like higher temperatures can further enhance the vapor pressure and release of volatile dimethyl selenide researchgate.net. Additionally, bacterial-assisted phytoremediation can enhance selenite removal by influencing the mobilization or immobilization of metals in the soil umt.edu.pk.

Physicochemical Remediation Techniques and Mechanisms

While biological methods like phytoremediation are gaining traction, physicochemical treatments remain widely employed for selenium removal, despite often being costly and generating secondary chemical sludge umt.edu.pk. A variety of physicochemical techniques are examined for selenium removal, including adsorption, coagulation, precipitation, chemical reduction, membrane technologies, and ion exchange mdpi.comnih.gov.

Adsorption Mechanisms onto Novel Adsorbents

Adsorption is a highly promising method for the removal of selenite from aqueous solutions mdpi.comnih.gov. The effectiveness of adsorption is significantly influenced by the type of adsorbent and environmental conditions such as pH.

Iron-based adsorbents have shown high efficiency in selenite removal mdpi.comresearchgate.netnih.govosti.govosti.gov. The primary mechanism for selenite removal via adsorption involves the binding of selenite oxyanions onto the surface of formed hydroxide (B78521) flocs researchgate.net. At weakly acidic pH, the adsorbent surface tends to be positively charged, which favors the adsorption of anionic species like HSeO₃⁻, a stable selenite species in this pH range nih.gov.

Research findings highlight the performance of various novel adsorbents:

Silica-Iron Oxide Nanocomposites (SiO₂/Fe(acac)₃/NaF) : These materials have demonstrated a maximum adsorption capacity of approximately 6.00 mg Se(IV) per gram of adsorbent material at pH 7 nih.gov. The adsorption process is well-described by the Sips isotherm model and follows pseudo-second-order kinetics, indicating chemisorption as a key mechanism nih.gov.

Iron-Coated Natural Zeolites : These chemically modified zeolites combine the binding capabilities of iron oxide and natural zeolite, proving efficient for selenite removal from aqueous solutions mdpi.com.

Magnetic Iron Oxide Nanoparticle Adsorbents (MNA) and Carbon-Supported Magnetic Nanoparticle Adsorbents (C-MNA) : These adsorbents selectively remove selenite. C-MNA has shown superior performance, achieving over 99% selenium removal at pH 3 and 5, and outperforming MNA at pH 7 osti.govosti.gov. This improvement expands the range of treatable water sources and facilitates adsorbent collection via magnetic separation osti.gov.

Binary Oxide Systems : Selenite forms bidentate inner-sphere surface complexes on materials like Al(III)/SiO₂ and Fe(III)/SiO₂ researchgate.net.

The adsorption capacity of selenite on different iron oxide and oxyhydroxide forms has been observed to follow a specific order: β-FeOOH < α-FeOOH < γ-FeOOH < δ-FeOOH < ferrihydrite mdpi.com.

Table 1: Adsorption Capacities of Selected Novel Adsorbents for Selenite (Se(IV))

Adsorbent TypeMaximum Adsorption Capacity (mg Se(IV)/g)Optimal pH RangeReference
Silica-Iron Oxide Nanocomposite~6.007 nih.gov
Carbon-Supported Magnetic Nanoparticles48 ± 53, 5, 7 osti.govosti.gov
Iron Oxy Hydroxide (FeOOH/2.5)4.3 (μg Se(IV)/mg FeOOH/2.5)7 researchgate.net
Coagulation and Precipitation Processes for Selenite Removal

Coagulation and precipitation are effective and techno-economically viable methods for selenite removal, particularly when using iron-based coagulants mdpi.comresearchgate.net. Iron-based coagulants are significantly more efficient than aluminum-based coagulants in selenium removal researchgate.net.

Key findings regarding these processes include:

Species Specificity : The removal of selenite (Se(IV)) by coagulation is considerably more pronounced than that of selenate (Se(VI)) researchgate.net. Selenate is more soluble and less responsive to coagulation/precipitation usptechnologies.com.

Efficiency : With an iron-based coagulant dosage exceeding 0.4 mM Fe/L, over 98% removal efficiency for selenite can be achieved when the initial selenite concentration is 250 μg/L researchgate.net. For aluminum-based coagulants, the removal efficiency of selenium positively correlates with the content of Al₁₃ species during the coagulation process researchgate.net.

Mechanisms : The removal of selenite from the aqueous phase via coagulation primarily involves three pathways: (1) precipitation and formation of insoluble oxyanion-containing compounds, (2) co-precipitation into growing hydroxide, and (3) adsorption of oxyanions onto the formed hydroxide flocs researchgate.net. At lower selenite concentrations, precipitation governs the removal, while at higher levels, adsorption onto metal hydroxide flocs becomes the dominant mechanism researchgate.net.

Influencing Factors : High coagulant dosage and weakly acidic pH enhance the formation of hydroxide flocs, which possess more active adsorption sites and higher zeta potential, thereby favoring selenium removal researchgate.net.

Pre-treatment : For complex selenium species like selenocyanate (B1200272) (SeCN), an initial oxidation step is often required to convert them into free selenite (Se(IV)) for effective coagulation and removal usptechnologies.com. Hydrogen peroxide has been shown to be highly effective in oxidizing selenocyanate to selenite usptechnologies.com.

Table 2: Selenite (Se(IV)) Removal Efficiency by Coagulation

Coagulant TypeInitial Se(IV) Concentration (μg/L)Coagulant Dosage (mM Fe/L)Removal Efficiency (%)Reference
Fe-based250>0.4>98 researchgate.net
Fe(III)10028.5 (mg Fe/L)To reach <10 μg/L researchgate.net

Q & A

Q. What are the standard methods for synthesizing and purifying selenious acid in laboratory settings?

this compound (H₂SeO₃) is typically synthesized by dissolving elemental selenium in concentrated nitric acid, followed by repeated evaporation and sublimation to remove impurities. The final product is obtained as needle-like crystals of selenium dioxide (SeO₂), which dissolve in water to form this compound . Purification often involves sublimation under controlled conditions to isolate SeO₂, ensuring minimal contamination from residual nitric acid or selenium byproducts .

Q. How can this compound be quantitatively detected in aqueous solutions?

Two primary methods are employed:

  • Colorimetric analysis : A sensitive method using hydrochloric acid and gum arabic to stabilize colloidal selenium, with detection limits as low as 0.002% .
  • Potentiometric titration : Standardized NaOH is used to titrate this compound, exploiting its weak dibasic nature. The second equivalence point corresponds to H₂SeO₃ neutralization, though accuracy depends on minimizing carbonate interference in NaOH .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

Acute exposure to this compound can cause severe respiratory, dermal, and systemic toxicity. Key precautions include:

  • Using fume hoods and PPE to avoid inhalation or skin contact.
  • Avoiding induced vomiting if ingestion occurs beyond 30 minutes; immediate medical intervention is required due to risks of seizures or coma .
  • Adhering to PAC (Protective Action Criteria) guidelines: 23 mg/m³ (PAC-1), 250 mg/m³ (PAC-2), and 1500 mg/m³ (PAC-3) for exposure mitigation .

Advanced Research Questions

Q. How do reaction mechanisms differ between this compound and hydrogen peroxide in acidic media?

In strongly acidic solutions, this compound oxidizes hydrogen peroxide via a complex rate law:

Rate[H2SeO3]2[H2O2][H+]\text{Rate} \propto \frac{[H_2SeO_3]^2 [H_2O_2]}{[H^+]}

This compound inhibits peroxide decomposition at low concentrations but accelerates it at higher levels, suggesting a dual role in free-radical chain reactions. This concentration-dependent behavior complicates kinetic modeling .

Q. What spectroscopic techniques resolve the molecular structure of this compound in solution?

  • Raman spectroscopy : Identifies vibrational modes of H₂SeO₃, HSeO₃⁻, and SeO₃²⁻, confirming negligible dissociation of H₂SeO₃ in water .
  • Infrared (IR) spectroscopy : Distinguishes between symmetrical (planar) and asymmetrical H₂SeO₃ structures, with X-ray data supporting the planar configuration .

Q. How do this compound concentration and stabilizers influence selenium nanoparticle (SeNP) synthesis?

SeNP size and stability depend on:

  • This compound concentration : Optimal hydrodynamic radii (minimal size) occur at 0.062–0.178 mol/L, while extremes induce aggregation .
  • Stabilizers : Cetyltrimethylammonium chloride (CTAC) enhances colloidal stability via electrostatic interactions, with ζ-potential shifts indicating charge reversal under varying acid concentrations .

Q. What contradictions arise in interpreting this compound’s role in hydrogen peroxide decomposition?

Data conflicts include:

  • Inhibition vs. acceleration : Low [H₂SeO₃] reduces H₂O₂ decomposition rates, while high concentrations increase them, likely due to selenium intermediates participating in radical chain mechanisms .
  • Catalyst interference : Platinum or iron(III) accelerates H₂O₂ decomposition but does not affect this compound oxidation rates, implying distinct pathways .

Q. How is this compound integrated into biomembrane studies, and what transport mechanisms are involved?

this compound uptake in red blood cell (RBC) membranes involves the anion exchanger AE1. Pretreatment with DIDS (an AE1 inhibitor) reduces uptake by 80% in intact RBCs and 50% in membrane-polymer complexes, confirming AE1’s role in transport .

Methodological Considerations

Q. What strategies separate this compound from selenic acid (H₂SeO₄) in mixed systems?

  • Reduction with sodium sulfite : Selectively reduces H₂SeO₃ to elemental selenium, which is filtered and weighed .
  • Liquid-liquid extraction : Using 2-hydroxyethyl-n-alkyl ethers, selenium(IV) is partitioned into the organic phase, enabling recovery from inorganic salts .

Q. How can researchers address discrepancies in potentiometric titration endpoints for this compound?

The weak second ionization (HSeO₃⁻ → SeO₃²⁻ + H⁺) complicates endpoint detection. Solutions include:

  • Using larger sample volumes to amplify pH changes.
  • Validating results with gravimetric analysis to cross-check titration accuracy .

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